3-(2-Aminophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(2-Aminophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with an aminophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)pyrrolidine-2,5-dione typically involves the condensation of an anhydride with an amine derivative. One common method is the reaction of N-hydroxysuccinimide with 2-aminophenylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require specific pH conditions or elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
3-(2-Aminophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of P450 aromatase, a key enzyme in steroid biosynthesis . The compound binds to the active site of the enzyme, preventing the conversion of androgens to estrogens, which can be beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
3-(4′-Aminophenyl)pyrrolidine-2,5-dione: Known for its reversible inhibition of P450 aromatase.
3-(Prop-2-enyl)pyrrolidine-2,5-dione: Evaluated for its potential as an aromatase inhibitor.
3-(Prop-2-ynyl)pyrrolidine-2,5-dione: Demonstrates reversible activity against human placental P450 aromatase.
Uniqueness
3-(2-Aminophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminophenyl group allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
62565-24-6 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5,11H2,(H,12,13,14) |
InChI Key |
LLGRLTJTDCELTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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